![molecular formula C20H27ClO3 B1247053 9-Chloro-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione](/img/structure/B1247053.png)
9-Chloro-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione
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Overview
Description
9-Chloro-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Radioimmunoassay Development
9-Chloro-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione has been used in the development of radioimmunoassays. A study by Simpson and Wright (1977) illustrates this application in measuring levels in blood serum of rainbow trout (Simpson & Wright, 1977).
Microbial Transformation Studies
This compound has been studied for its microbial transformation properties. Xiong et al. (2006) explored its transformation by the fungus Beauveria bassiana, revealing the potential of this compound in biochemical processes (Xiong et al., 2006).
Chemical Synthesis Research
The chemistry of 9-Chloro-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione has been a topic of research in the field of synthetic chemistry. For instance, Kapur et al. (1988) have conducted research on the preparation of derivatives of this compound, contributing to the broader understanding of steroid chemistry (Kapur et al., 1988).
Biochemistry and Biotechnology
In biotechnology, this compound has been studied for its potential in producing other biochemically significant molecules. Savinova et al. (2020) developed a method using soybean phytosterol for the production of derivatives of 9-Chloro-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione, showcasing its relevance in biotechnological applications (Savinova et al., 2020).
properties
Product Name |
9-Chloro-17beta-hydroxy-17-methylandrost-4-ene-3,11-dione |
---|---|
Molecular Formula |
C20H27ClO3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-9-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H27ClO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-15,24H,4-9,11H2,1-3H3/t14-,15-,17-,18-,19-,20-/m0/s1 |
InChI Key |
XRYZUTZZFFLDKN-MWTXUKJESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C)Cl |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CCC4(C)O)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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